1-(But-2-en-2-yl)-2-nitrobenzene

Description

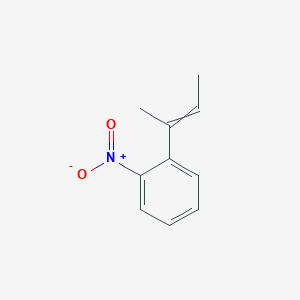

1-(But-2-en-2-yl)-2-nitrobenzene is an ortho-substituted nitroaromatic compound featuring a branched alkenyl group (but-2-en-2-yl) at the benzene ring. The nitro group (-NO₂) at the ortho position strongly withdraws electron density, polarizing the aromatic ring and influencing reactivity in electrophilic substitutions or cyclization reactions .

Properties

CAS No. |

60249-96-9 |

|---|---|

Molecular Formula |

C10H11NO2 |

Molecular Weight |

177.20 g/mol |

IUPAC Name |

1-but-2-en-2-yl-2-nitrobenzene |

InChI |

InChI=1S/C10H11NO2/c1-3-8(2)9-6-4-5-7-10(9)11(12)13/h3-7H,1-2H3 |

InChI Key |

GRRALLGDUKCJIK-UHFFFAOYSA-N |

Canonical SMILES |

CC=C(C)C1=CC=CC=C1[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(But-2-en-2-yl)-2-nitrobenzene can be synthesized through various methods. One common approach involves the nitration of 1-(But-2-en-2-yl)benzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out under controlled temperatures to ensure the selective introduction of the nitro group.

Industrial Production Methods: Industrial production of this compound often involves large-scale nitration processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-(But-2-en-2-yl)-2-nitrobenzene undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Addition: The double bond in the but-2-en-2-yl group can participate in addition reactions with electrophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen gas with a palladium catalyst.

Substitution: Sodium methoxide in methanol.

Addition: Bromine in carbon tetrachloride.

Major Products Formed:

Reduction: 1-(But-2-en-2-yl)-2-aminobenzene.

Substitution: 1-(But-2-en-2-yl)-2-methoxybenzene.

Addition: 1-(2,3-dibromobutyl)-2-nitrobenzene.

Scientific Research Applications

1-(But-2-en-2-yl)-2-nitrobenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(But-2-en-2-yl)-2-nitrobenzene involves its interaction with molecular targets through its nitro and but-2-en-2-yl groups. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components. The but-2-en-2-yl group can participate in various chemical reactions, influencing the compound’s overall reactivity and biological activity.

Comparison with Similar Compounds

Alkenyl-Substituted 2-Nitrobenzenes

Key Compounds:

- 1-Allyl-2-nitrobenzene (C₉H₉NO₂; MW: 163.18 g/mol): Features a propenyl group, enabling conjugation with the aromatic ring. Its synthesis involves allylation of 2-nitrobenzene derivatives, though specific yields are unreported .

- 1-(1-(4-Methoxyphenyl)vinyl)-2-nitrobenzene : Synthesized via PtO₂-mediated reactions but obtained in low yield (31%) alongside dimeric byproducts, highlighting challenges in stabilizing alkenyl-nitrobenzene systems .

- 1-(2,2-Dibromovinyl)-2-nitrobenzene : Used in transition-metal-free debromosulfonylation to yield isatin, demonstrating the utility of halogenated alkenes in heterocycle synthesis .

Alkynyl-Substituted 2-Nitrobenzenes

Key Compound:

- 1-(Hept-1-ynyl)-2-nitrobenzene : Undergoes regioselective α-hydrosilylation with PtO₂ and triethylsilane, yielding a single isomer in >90% yield. The nitro group polarizes the alkyne bond, directing reactivity .

Comparison with Target Compound :

The absence of a triple bond in 1-(But-2-en-2-yl)-2-nitrobenzene eliminates alkyne-specific reactivity (e.g., hydrosilylation), but the electron-withdrawing nitro group similarly influences adjacent substituents .

Alkyl-Substituted 2-Nitrobenzenes

Key Compound:

- 1-Methyl-2-nitrobenzene (2-Nitrotoluene): Synthesized via nitration of toluene (H₂SO₄/HNO₃), with a melting point of −9°C and boiling point of 222°C. Widely used as a precursor in dyestuffs and agrochemicals .

Halogen- and Ether-Substituted Derivatives

Key Compounds:

- 1-(3-Bromopropoxy)-2-nitrobenzene : Melts at 36–39°C and serves as a synthon in nucleophilic substitutions. Its bromoalkoxy chain enables further functionalization .

- 1-(3-Chloropropoxy)-2-nitrobenzene : Structurally similar to the bromo analog but with distinct reactivity due to chlorine’s lower leaving-group ability .

Comparison with Target Compound :

Unlike these ether-linked derivatives, this compound lacks a heteroatom bridge, favoring direct C–C bond reactivity (e.g., cycloadditions) over nucleophilic substitutions .

Sulfonyl-Substituted Derivatives

Key Compound:

- 1-(Cyclopropylsulfonyl)-2-nitrobenzene (C₉H₉NO₄S; MW: 227.24 g/mol): The sulfonyl group is a strong electron-withdrawing substituent, enhancing electrophilic substitution resistance compared to alkenyl groups .

Comparison with Target Compound :

The but-2-en-2-yl group offers less electron withdrawal than sulfonyl, making the target compound more reactive toward electrophiles but less thermally stable .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.